1-Ethenyl-4-(4-phenylbutyl)benzene
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Overview
Description
1-Ethenyl-4-(4-phenylbutyl)benzene is an organic compound with the molecular formula C18H20. It is a derivative of benzene, characterized by the presence of an ethenyl group (vinyl group) and a phenylbutyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-(4-phenylbutyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with 4-phenylbutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to a vinylation reaction using acetylene gas in the presence of a palladium catalyst to introduce the ethenyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by vinylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Ethenyl-4-(4-phenylbutyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for reduction.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethenyl-4-(4-phenylbutyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethenyl-4-(4-phenylbutyl)benzene involves its interaction with various molecular targets. The ethenyl group can undergo polymerization reactions, while the benzene ring can participate in π-π stacking interactions with other aromatic compounds. These interactions can influence the compound’s reactivity and its effects in different applications.
Comparison with Similar Compounds
Similar Compounds
1-Ethenyl-4-ethylbenzene: Similar structure but with an ethyl group instead of a phenylbutyl group.
1-Ethenyl-4-phenylbenzene: Similar structure but without the butyl chain.
4-Ethenylstyrene: Similar structure but with a styrene backbone.
Uniqueness
1-Ethenyl-4-(4-phenylbutyl)benzene is unique due to the presence of both an ethenyl group and a phenylbutyl group, which confer distinct reactivity and properties compared to other benzene derivatives. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
171103-68-7 |
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Molecular Formula |
C18H20 |
Molecular Weight |
236.4 g/mol |
IUPAC Name |
1-ethenyl-4-(4-phenylbutyl)benzene |
InChI |
InChI=1S/C18H20/c1-2-16-12-14-18(15-13-16)11-7-6-10-17-8-4-3-5-9-17/h2-5,8-9,12-15H,1,6-7,10-11H2 |
InChI Key |
JHTICDZLXFNVKL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCCCC2=CC=CC=C2 |
Origin of Product |
United States |
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